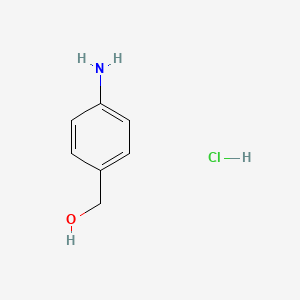

(4-Aminophenyl)-methanol hydrochloride

Description

Structural Classification within Aromatic Amino Alcohols

(4-Aminophenyl)-methanol hydrochloride belongs to the class of organic compounds known as aromatic amino alcohols. This classification is defined by the presence of three key structural features:

An aromatic ring (a benzene (B151609) ring in this case).

An amino group (-NH2) attached to the aromatic ring, classifying it as an aniline (B41778) derivative. matrix-fine-chemicals.com

An alcohol group (-OH) attached to a carbon atom which, in turn, is attached to the aromatic ring, making it a benzyl (B1604629) alcohol derivative. ontosight.ai

Specifically, it is a primary aromatic amine and a primary alcohol. matrix-fine-chemicals.com The amino and hydroxymethyl groups are in a para (1,4) substitution pattern on the benzene ring. ontosight.ai This specific arrangement of functional groups is crucial to its reactivity and its utility as a chemical precursor, allowing for selective reactions at either the amino or the alcohol moiety.

Historical Context of Synthesis and Early Chemical Applications

While the exact date of the first synthesis of (4-aminophenyl)-methanol is not well-documented, its development is rooted in the broader history of aromatic chemistry. Early and common synthetic routes to its parent compound, 4-aminobenzyl alcohol, involved the reduction of nitro-aromatic compounds.

One of the principal methods for its preparation is the reduction of 4-nitrobenzyl alcohol. ontosight.aigoogle.com This transformation can be achieved using various reducing agents. A notable method involves the use of a hydrazine (B178648) hydrate-Raney nickel system, which offers high yields and is convenient to perform. google.com Another established route involves the reduction of the carboxylic acid group of 4-nitrobenzoic acid to an alcohol, followed by the reduction of the nitro group. Alternatively, the nitro group can be reduced first, followed by the reduction of the carboxyl group of the resulting 4-aminobenzoic acid. ontosight.airesearchgate.net

Historically, compounds like (4-aminophenyl)-methanol were important intermediates in the synthesis of dyes, particularly azo dyes. ontosight.ai The presence of the amino group allows for diazotization, a key step in forming the chromophoric azo group. Its bifunctionality also lent itself to the early development of polymers and other specialty materials.

Contemporary Significance as a Versatile Chemical Precursor

The contemporary significance of this compound lies in its role as a versatile building block for synthesizing more complex molecules. cymitquimica.com Its two reactive sites, the amino and hydroxyl groups, can be manipulated independently to construct intricate molecular architectures.

In Pharmaceuticals: The compound is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals. cymitquimica.comchemimpex.com It is used in the creation of analgesics and anti-inflammatory agents. chemimpex.com The structural motif of an aminobenzyl alcohol is found in numerous drug candidates and is often used to introduce specific pharmacophoric features. For instance, it has been utilized in the synthesis of derivatives for potential antitumor drugs. google.com

In Materials Science and Polymer Chemistry: The ability of (4-aminophenyl)-methanol to undergo polymerization at both the amino and alcohol functionalities makes it a valuable monomer. It can be used to synthesize hydrogelators for drug delivery applications and is a reactant in the synthesis of cross-azo compounds. sigmaaldrich.com

In Organic Synthesis: It serves as a starting material for a wide range of organic compounds. For example, it is used to synthesize 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester and cathepsin B cleavable dipeptide linkers. sigmaaldrich.com Furthermore, aminobenzyl alcohols are increasingly used as stable and less expensive alternatives to aminobenzaldehydes for the synthesis of nitrogen-containing heterocycles like quinolines and quinazolines, which are prevalent in medicinal chemistry. researchgate.netrsc.org

Current Research Landscape and Key Academic Focus Areas

The current research landscape for this compound and related aminobenzyl alcohols is vibrant and focused on leveraging their unique reactivity for sustainable and efficient synthesis.

Green Chemistry and Catalysis: A significant area of research is the development of greener synthetic methods utilizing aminobenzyl alcohols. This includes dehydrogenative coupling reactions catalyzed by transition metals (such as iridium and ruthenium) to form N-heterocycles, with water and hydrogen gas as the only byproducts. nih.govspringernature.com There is also a focus on the chemoselective oxidation of the alcohol group to an aldehyde without affecting the sensitive amino group, which has traditionally been a challenge for synthetic chemists. nih.gov

Synthesis of N-Heterocycles: As mentioned, aminobenzyl alcohols are at the forefront of research into novel synthetic routes for N-heterocylic compounds. researchgate.net Recent studies have explored various catalysts, including copper complexes, to facilitate reactions between 2-aminobenzyl alcohols and ketones to produce quinolines under mild conditions. rsc.org These methods are highly sought after due to the prevalence of such heterocyclic systems in FDA-approved drugs. nih.gov

Advanced Materials: Research continues to explore the incorporation of (4-aminophenyl)-methanol into advanced polymers and functional materials. Its rigid aromatic core and reactive functional groups are desirable for creating materials with specific thermal, mechanical, or optical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-aminophenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHFZDBCRBJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170926-25-7 | |

| Record name | Benzenemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170926-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to (4-Aminophenyl)-methanol hydrochloride

Established synthetic pathways to this compound primarily involve multi-step processes that begin with readily available starting materials. These routes are characterized by specific functional group transformations and carefully optimized reaction conditions.

The synthesis of this compound typically commences with precursors containing either a nitro or an ester functional group, which is subsequently transformed into the desired amino and alcohol moieties.

A common strategy is the reduction of a nitro group to an amine. For instance, 4-nitrobenzyl alcohol can be used as a starting material. The critical functional group transformation in this route is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). google.com This transformation is a cornerstone of aromatic amine synthesis.

Another widely used approach involves the reduction of an ester group. Precursors such as Methyl 4-aminobenzoate (B8803810) are employed, where the ester functional group (-COOCH₃) is reduced to a primary alcohol (-CH₂OH). chemicalbook.com This method benefits from the different reactivity of the ester and the existing amino group, allowing for selective reduction.

The final step in these syntheses involves the treatment with hydrochloric acid to convert the resulting (4-Aminophenyl)-methanol into its more stable hydrochloride salt. tdcommons.orgrsc.orgijcpa.in This acid-base reaction is crucial for the isolation and handling of the final product.

The success of these synthetic routes is highly dependent on the choice of reaction conditions, including the solvent and the catalytic system.

For the reduction of 4-nitrobenzyl alcohol, a common method involves catalytic hydrogenation. A system utilizing Raney nickel as the catalyst and hydrazine (B178648) hydrate (B1144303) as the reducing agent in a solvent like isopropanol (B130326) or methanol (B129727) is effective. google.com The reaction is typically carried out at elevated temperatures, for example, refluxing at 85°C. google.com Another established catalytic system for nitro group reduction is palladium on carbon (Pd/C) with hydrogen gas, often conducted in solvents like ethanol (B145695) or methanol. google.comresearchgate.net

In the case of reducing methyl 4-aminobenzoate, hydrogenation using a ruthenium complex catalyst is a documented method. chemicalbook.com This reaction is often performed in a solvent such as tetrahydrofuran (B95107) (THF) under hydrogen pressure at room temperature. chemicalbook.com The process requires a glovebox and an autoclave for safe handling of the reagents. chemicalbook.com

The table below summarizes typical reaction conditions for established synthetic routes.

| Precursor | Key Transformation | Catalyst / Reagent | Solvent | Temperature | Yield |

| 4-Nitrobenzyl alcohol | Nitro to Amine Reduction | Raney Nickel / Hydrazine Hydrate | Isopropanol | 85°C (Reflux) | 91.1% |

| Methyl 4-aminobenzoate | Ester to Alcohol Reduction | Ruthenium Complex / H₂ | Tetrahydrofuran | 20°C | 93% |

| 4-Aldehyde nitrobenzene | Aldehyde & Nitro Reduction | Ruthenium Complex / NH₃BH₃ | Acetonitrile (B52724)/Water | 80°C | 99.2% |

Development of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods for this compound and related compounds, aligning with the principles of green chemistry.

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. unibo.itmdpi.com In the context of synthesizing amino alcohols, several green strategies are being explored.

One approach is the use of biocatalysts, such as enzymes or whole microbial cells, which can perform reactions under mild, aqueous conditions. For example, the synthesis of the related compound 1-(4-Aminophenyl)ethanol has been achieved with high optical purity using Baker's Yeast (Saccharomyces cerevisiae). jacsdirectory.com This highlights the potential of biotechnological routes to produce chiral amino alcohols sustainably. researchgate.netresearchgate.net

Another green strategy involves the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times from hours to minutes, leading to energy savings. mdpi.com Furthermore, research into solvent-free reaction conditions or the use of greener solvents like water or ethanol is a key area of development to minimize the use of volatile organic compounds. mdpi.comjacsdirectory.com The development of recyclable catalysts is also a critical aspect, reducing waste and cost associated with catalyst consumption. researchgate.net

Chemo- and regioselectivity are crucial for synthesizing complex molecules efficiently, as they allow for the modification of one functional group in the presence of others. imperial.ac.uk In the synthesis of this compound, chemoselectivity is key. For instance, when starting from 4-nitrobenzoyl chloride, one must selectively reduce the nitro group without affecting the aromatic ring or the newly formed alcohol. Catalytic systems like palladium on carbon are often highly chemoselective for this purpose. researchgate.net

Developing novel synthetic methods often involves designing reactions that proceed with high regioselectivity, ensuring that reagents react at the correct position on the molecule. While specific novel chemo- and regioselective strategies for this compound are not extensively detailed in readily available literature, the principles are widely applied in modern organic synthesis to create complex, functionalized molecules with high precision, avoiding the need for extensive protecting group strategies. nih.govmdpi.com

Isotopically labeled compounds are invaluable tools in research, particularly in mechanistic studies and metabolic pathway analysis. The preparation of isotopically labeled this compound can be achieved by incorporating stable isotopes like ¹³C or ¹⁵N into the molecular structure.

A general and economical method for producing uniformly labeled compounds involves biological synthesis. nih.gov This approach utilizes microorganisms grown on a medium containing an isotopically labeled carbon or nitrogen source. For ¹³C labeling, an organism like Methylophilus methylotrophus can be grown on ¹³C-methanol. For ¹⁵N labeling, E. coli can be cultured using ¹⁵N-ammonium sulfate (B86663) as the sole nitrogen source. The microorganisms incorporate these isotopes into their cellular components, including the building blocks for aromatic amino acids. These labeled precursors can then be extracted and used in subsequent chemical synthesis steps to produce the final isotopically labeled this compound. nih.gov

Isolation, Purification, and Process Scale-Up Considerations

The isolation and purification of this compound are critical steps that dictate the final purity, yield, and solid-state properties of the compound. As manufacturing processes are scaled up, robust and optimized methodologies for separation and crystallization become essential to ensure consistency and control over the final product's attributes.

Advanced Separation Techniques

The purification of this compound from reaction mixtures often involves a multi-step approach to remove unreacted starting materials, intermediates, and by-products. While traditional methods like direct precipitation and recrystallization are common, advanced separation techniques can be employed to achieve higher purity, especially when dealing with complex impurity profiles. googleapis.com

Common separation strategies include:

Chromatography: Column chromatography is a highly effective technique for purifying the free base, (4-Aminophenyl)-methanol, before its conversion to the hydrochloride salt. derpharmachemica.com The crude product, often a viscous mass after initial workup, can be purified by passing it through a stationary phase like silica (B1680970) gel. derpharmachemica.com A solvent system, typically a mixture of a polar and a non-polar solvent such as ethyl acetate (B1210297) and n-hexane, is used as the mobile phase to elute the desired compound. derpharmachemica.com The selection of the solvent ratio is critical for achieving optimal separation from impurities.

Phase Separation (Extraction): Liquid-liquid extraction is frequently used during the initial workup to separate the product from water-soluble and water-insoluble impurities. googleapis.comderpharmachemica.com After a reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. derpharmachemica.com The organic layers are then combined, washed (e.g., with brine), and dried before the solvent is removed to yield the crude product. derpharmachemica.com

Precipitation: Precipitation is a common method for isolating the final hydrochloride salt. googleapis.com After purification of the free base, it is dissolved in a suitable solvent, such as methanol or ethanol. The solution is then acidified with a methanolic or ethanolic solution of hydrogen chloride (HCl). derpharmachemica.com This causes the this compound salt to precipitate out of the solution as a solid, which can then be collected by filtration. derpharmachemica.com

The following table provides an overview of advanced separation techniques applicable to the purification of this compound.

| Technique | Stationary Phase | Mobile Phase / Solvent System | Principle of Separation | Application Stage |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate / n-Hexane | Differential adsorption of compounds to the stationary phase. | Purification of the free base intermediate. derpharmachemica.com |

| Liquid-Liquid Extraction | N/A | Water / Ethyl Acetate | Differential solubility of compounds in two immiscible liquid phases. derpharmachemica.com | Initial workup and removal of bulk impurities. derpharmachemica.com |

| Precipitation / Crystallization | N/A | Methanol / Methanolic HCl | Formation of an insoluble salt by reacting the purified free base with HCl. derpharmachemica.com | Isolation of the final hydrochloride salt. derpharmachemica.com |

Crystallization and Polymorphism Studies

Crystallization is a crucial final step that not only purifies the compound but also defines its physical properties, such as crystal form, particle size, and bulk density. Controlling the crystallization process is vital for ensuring batch-to-batch consistency and the desired performance of the final product.

Crystallization:

The choice of solvent is a primary factor in developing a successful crystallization process. For hydrochloride salts, polar solvents are often employed. Studies on similar compounds like memantine (B1676192) hydrochloride have shown that solvents such as water, methanol, acetic acid, or mixtures like methanol/ethyl acetate can be effective. researchgate.net The optimization of crystallization can be guided by determining the metastable zone width (MSZW), which defines the range of supersaturation where nucleation is controlled, preventing spontaneous and uncontrolled precipitation. researchgate.net Techniques like controlled heating and cooling cycles are used to study the MSZW in various solvents and concentrations. researchgate.net For scale-up, a process involving solvent evaporation at ambient temperature under vacuum can be an effective method for crystallization from a suitable solvent like methanol. researchgate.net

The table below summarizes potential crystallization parameters for this compound, based on studies of analogous compounds.

| Parameter | Example System | Significance | Analytical Method |

|---|---|---|---|

| Solvent System | Methanol; Methanol/Ethyl Acetate | Impacts solubility, yield, and crystal form. researchgate.net | GC (for residual solvents) researchgate.net |

| Supersaturation Range | e.g., 300-365 mg/mL in Methanol | Defines the optimal concentration for controlled crystal growth (MSZW). researchgate.net | Crystal-16 Equipment researchgate.net |

| Resulting Crystal Habit | Acicular (Needle-like) | Affects filtration, drying, and flow properties. researchgate.net | Microscopy |

Polymorphism Studies:

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. researchgate.net Different polymorphs of the same compound can have distinct physicochemical properties, including stability and solubility. researchgate.net Therefore, a thorough investigation to identify and characterize all potential polymorphic forms of this compound is essential during process development. researchgate.net

A comprehensive polymorphism study typically involves recrystallization from a wide range of solvents with different polarities and hydrogen bonding capabilities. researchgate.net The resulting crystals are then analyzed using a suite of analytical techniques to determine their solid-state structure.

Key analytical techniques for polymorphism studies include:

Powder X-ray Diffraction (PXRD): This is the primary technique used to identify different crystal forms, as each polymorph produces a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions between different polymorphic forms upon heating. jpionline.org

Infrared Spectroscopy (FTIR): FTIR can be used to verify the chemical identity and can sometimes distinguish between polymorphs based on differences in their vibrational spectra. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology or "habit" of the crystals, such as needles, plates, or prisms. researchgate.net

The following table outlines the key analytical methods used in polymorphism screening.

| Analytical Technique | Information Obtained | Relevance |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form. researchgate.net | Definitive identification of polymorphs. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting points, transition temperatures, and enthalpies. jpionline.org | Assesses the thermodynamic stability of different forms. jpionline.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational spectra confirming chemical identity and potentially different packing environments. researchgate.net | Confirms chemical structure and can help differentiate polymorphs. researchgate.net |

| Scanning Electron Microscopy (SEM) | Crystal shape and size (morphology). researchgate.net | Provides information on physical properties like flowability and compaction. researchgate.net |

Reactivity, Reaction Mechanisms, and Derivative Chemistry

Reactivity of the Aromatic Amino Alcohol Moiety

(4-Aminophenyl)-methanol, the parent compound of the hydrochloride salt, possesses three reactive sites: the primary amino group (-NH₂), the primary hydroxyl group (-CH₂OH), and the aromatic benzene (B151609) ring. ontosight.ai The interplay of these functional groups allows for a wide range of chemical modifications.

Amination Reactions (e.g., acylation, alkylation)

The nucleophilic amino group is a primary site for reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The primary amino group of (4-Aminophenyl)-methanol readily undergoes acylation with reagents like acid anhydrides or acyl chlorides. psu.edu This reaction, typically performed in the presence of a base to neutralize the acid byproduct, yields the corresponding N-acyl derivative (an amide). For instance, reaction with acetic anhydride (B1165640) produces N-(4-(hydroxymethyl)phenyl)acetamide. The acylation of amino groups is a fundamental transformation in organic synthesis, often used for protection or to introduce new functionalities. libretexts.org

Alkylation: The amino group can also be alkylated using alkyl halides or through reductive amination. N-alkylation of anilines can be achieved by reaction with alcohols in the presence of specific catalysts. nih.gov These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Hydroxyl Group Transformations (e.g., esterification, etherification)

The primary benzylic alcohol group is susceptible to a variety of transformations common to alcohols.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. google.comresearchgate.net These reactions are often catalyzed by acids. For example, reacting (4-Aminophenyl)-methanol with acetic anhydride under appropriate conditions can lead to the formation of 4-(aminomethyl)phenyl acetate (B1210297). Selective esterification in the presence of the amino group can be challenging and may require protective group strategies.

Etherification: Ether derivatives can be synthesized from the hydroxyl group. Under acidic conditions, benzyl (B1604629) alcohols can undergo dehydration to form dibenzyl ethers. nih.gov Alternatively, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form unsymmetrical ethers.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of (4-Aminophenyl)-methanol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the amino (-NH₂) and the hydroxymethyl (-CH₂OH) groups. wikipedia.org

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. wikipedia.org

Hydroxymethyl Group (-CH₂OH): This is a weakly activating, ortho-, para-directing group.

Since the two groups are in a para relationship, their directing effects reinforce each other, strongly directing incoming electrophiles to the positions ortho to the amino group (positions 2 and 6). Reactions such as halogenation, nitration, and sulfonation would be expected to occur at these positions. masterorganicchemistry.comyoutube.com

Influence of the Hydrochloride Salt on Reactivity and Selectivity

The formulation of (4-Aminophenyl)-methanol as a hydrochloride salt significantly alters its reactivity profile compared to the free base. The primary influence stems from the protonation of the highly basic amino group.

Protonation Effects on Amine and Hydroxyl Group Activity

In (4-Aminophenyl)-methanol hydrochloride, the amino group exists as the anilinium ion (-NH₃⁺). This protonation has profound consequences:

Amine Group Deactivation: The anilinium group is no longer nucleophilic. Therefore, it will not undergo acylation or alkylation reactions that require a lone pair of electrons on the nitrogen atom. To perform these reactions, the hydrochloride salt must first be neutralized with a base to regenerate the free amine.

Aromatic Ring Deactivation: The anilinium group (-NH₃⁺) is a powerful electron-withdrawing group due to its positive charge. This deactivates the aromatic ring towards electrophilic aromatic substitution. Furthermore, it is a meta-director. youtube.com Consequently, electrophilic substitution on the hydrochloride salt will be much slower than on the free base and will be directed to the positions meta to the -NH₃⁺ group (positions 3 and 5). This represents a complete reversal of the regioselectivity observed with the free amine.

Counter-Ion Effects in Reaction Pathways

The presence of the chloride counter-ion (Cl⁻) introduces a nucleophile into the system, which can participate in reactions under certain conditions. For instance, benzylic alcohols can be converted to benzyl chlorides. The reaction of benzyl alcohols with reagents like tosyl chloride in the presence of a chloride source can result in the formation of the corresponding benzyl chloride instead of the expected tosylate. researchgate.net This occurs via initial formation of the tosylate, which is an excellent leaving group, followed by nucleophilic substitution by the chloride ion. In the case of this compound, the benzylic alcohol could potentially be converted to the corresponding chloride under forcing conditions that favor SN1 or SN2 displacement of the hydroxyl group (or a protonated hydroxyl group).

| Reaction Type | Functional Group | Reagents/Conditions | Expected Product | Influence of Hydrochloride Salt |

| Acylation | Amino (-NH₂) | Acyl Chloride, Base | N-Acyl derivative | Inhibited; anilinium ion is not nucleophilic. |

| Alkylation | Amino (-NH₂) | Alkyl Halide, Base | N-Alkyl derivative | Inhibited; anilinium ion is not nucleophilic. |

| Esterification | Hydroxyl (-CH₂OH) | Carboxylic Acid, Acid Catalyst | Ester derivative | Feasible; may be acid-catalyzed. |

| Etherification | Hydroxyl (-CH₂OH) | Acid, Heat | Ether derivative | Feasible; acid conditions can promote reaction. |

| Electrophilic Aromatic Substitution | Benzene Ring | Electrophile (e.g., Br₂, HNO₃) | Ortho-substituted (to -NH₂) | Inhibited and regioselectivity reversed; ring is deactivated and substitution becomes meta-directing. |

| Nucleophilic Substitution | Hydroxyl (-CH₂OH) | Reagents like TsCl | Benzyl Chloride | Possible; Cl⁻ counter-ion can act as a nucleophile. researchgate.net |

Mechanisms of Key Chemical Transformations Involving this compound

The chemical behavior of this compound is dictated by the interplay of the aminophenyl and methanol (B129727) functionalities, as well as the presence of the hydrochloride salt.

In a study on the oxidation of substituted benzyl alcohols by pyrazinium dichromate, a linear increase in the reaction rate was observed with an increase in the concentration of the alcohol. asianpubs.org The reaction exhibited a first-order dependence on both the alcohol and the oxidizing agent. asianpubs.org The activation parameters for the oxidation of benzyl alcohol have been calculated, providing insights into the energy requirements of such transformations. asianpubs.org

Table 1: Activation Parameters for the Oxidation of Benzyl Alcohol by Pyrazinium Dichromate

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 58.92 kJ/mol |

| Activation Enthalpy (ΔH‡) | 56.25 kJ/mol |

| Activation Entropy (ΔS‡) | -53.61 J/mol·K |

| Free Energy of Activation (ΔG‡) | 73.43 kJ/mol |

(Data from a study on ortho-aminobenzyl alcohol oxidation) rasayanjournal.co.in

The thermodynamics of protonation are crucial for understanding the behavior of the hydrochloride salt in solution. The anilinium ion, formed from the protonation of aniline (B41778), undergoes hydrolysis in water, establishing an equilibrium that influences the pH of the solution. bccampus.ca The acid dissociation constant (Ka) for the anilinium ion can be derived from the base dissociation constant (Kb) of its conjugate base, aniline. bccampus.ca

The reaction pathways for this compound are expected to be similar to those of other benzyl alcohols and aniline derivatives.

Oxidation Reactions: The oxidation of benzyl alcohols can proceed via different mechanisms depending on the oxidant and reaction conditions. For instance, oxidation with chromium(VI) reagents is believed to involve the formation of a chromate (B82759) ester intermediate. asianpubs.org The rate-determining step in this mechanism is often the cleavage of the C-H bond of the alcohol. asianpubs.org The oxidation of the aniline moiety can also occur, potentially leading to the formation of colored products like azobenzene. aip.org The oxidation of aniline derivatives can be complex, with the reaction pathway influenced by factors such as pH and the presence of catalysts. aip.orgopenaccessjournals.com

Reduction Reactions: The aromatic ring of aniline derivatives can be reduced under certain conditions, such as with sodium or lithium in liquid ammonia (B1221849) (Birch reduction), to yield 1,4-cyclohexadienes. masterorganicchemistry.com The presence of electron-donating or electron-withdrawing groups on the ring influences the regioselectivity of the reduction. masterorganicchemistry.com The nitro group in related compounds can be readily reduced to an amino group by catalytic hydrogenation or with reducing metals in acid. libretexts.org

Substitution Reactions: The hydroxyl group of benzyl alcohol can undergo nucleophilic substitution. patsnap.com Depending on the reaction conditions and the structure of the substrate, the mechanism can be either SN1 or SN2. khanacademy.org The amino group of aniline can undergo N-alkylation with alcohols like methanol, a reaction that can be catalyzed by various metal complexes. researchgate.netrsc.orgresearchgate.net

Stability and Degradation Pathways in Chemical Environments

The stability of this compound is influenced by its susceptibility to oxidation, reduction, and hydrolysis.

Oxidative Stability: The aniline moiety is susceptible to oxidation, which can be initiated by various oxidizing agents, including atmospheric oxygen. openaccessjournals.com The oxidation of aniline can lead to the formation of a variety of products, including nitrobenzene, benzoquinones, and polymeric materials. openaccessjournals.com The presence of the hydroxyl group in the para position may influence the oxidative stability and the nature of the degradation products. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading aniline and its derivatives in wastewater. nih.gov Electrocatalytic oxidation has also been shown to be an effective method for aniline degradation. nih.govresearchgate.net

Reductive Stability: While aromatic rings are generally stable to reduction, they can be reduced under specific conditions as mentioned in the Birch reduction. masterorganicchemistry.com The benzylic alcohol group is generally stable towards many reducing agents, but can be reduced under more forcing conditions.

As a hydrochloride salt of an amine, this compound will dissociate in aqueous solution to yield the corresponding ammonium (B1175870) cation and chloride anion. bccampus.ca The ammonium cation, being the conjugate acid of a weak base, will undergo hydrolysis to a certain extent, establishing an equilibrium and making the solution acidic. bccampus.ca

The stability of the compound in aqueous solution will also depend on the pH. In alkaline solutions, the free amine form will be present, which is more susceptible to oxidation. The degradation of benzyl alcohol in aqueous environments has been studied, with metabolic pathways involving oxidation to benzaldehyde (B42025) and benzoic acid, followed by ring cleavage. nih.govnih.govresearchgate.net While these are biological degradation pathways, they provide insights into potential chemical degradation routes in aqueous environments.

Advanced Spectroscopic and Chromatographic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, serve as the primary methods for verifying the molecular structure of (4-Aminophenyl)-methanol hydrochloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the protons on the aromatic ring, the methylene (B1212753) group (-CH₂-), the hydroxyl group (-OH), and the ammonium (B1175870) group (-NH₃⁺) will each produce distinct signals.

The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. These signals, integrating to two protons each, arise from the coupling between adjacent protons on the ring. The methylene protons of the methanol (B129727) group (-CH₂OH) are expected to produce a singlet, integrating to two protons, located in the benzylic region. The chemical shifts of the hydroxyl and ammonium protons can be variable and may appear as broad singlets due to chemical exchange with the solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and one for the methylene carbon. The aromatic region will show signals for the two protonated carbons and the two quaternary (non-protonated) carbons, C1 (bearing the CH₂OH group) and C4 (bearing the NH₃⁺ group). The methylene carbon signal will appear in the aliphatic region.

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei, which are essential for confirming the compound's identity.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.3 | Doublet | 2H | H-2, H-6 |

| Aromatic | ~7.2 | Doublet | 2H | H-3, H-5 |

| Methylene | ~4.6 | Singlet | 2H | -CH₂- |

| Hydroxyl | Variable | Broad Singlet | 1H | -OH |

| Ammonium | Variable | Broad Singlet | 3H | -NH₃⁺ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~140 | C-4 |

| Aromatic | ~135 | C-1 |

| Aromatic | ~129 | C-2, C-6 |

| Aromatic | ~120 | C-3, C-5 |

| Methylene | ~64 | -CH₂- |

Two-dimensional (2D) NMR experiments provide further insight by revealing correlations between nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a strong cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene ring. No other correlations are expected, as the methylene, hydroxyl, and ammonium protons are not typically coupled to other protons in a way that would produce a COSY cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum is invaluable for assigning the carbon signals. It would show correlations between the aromatic protons at ~7.3 ppm and their attached carbons (C-2/C-6), the aromatic protons at ~7.2 ppm and their attached carbons (C-3/C-5), and the methylene protons (~4.6 ppm) and the methylene carbon (~64 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations include:

The methylene protons (-CH₂) showing a three-bond correlation to the C-2/C-6 aromatic carbons and a two-bond correlation to the C-1 quaternary carbon.

The aromatic protons H-2/H-6 showing correlations to the C-4 quaternary carbon and the C-3/C-5 carbons.

The aromatic protons H-3/H-5 showing correlations to the C-1 quaternary carbon and the C-2/C-6 carbons.

These 2D NMR experiments collectively provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern and the connectivity of the functional groups.

While solution-state NMR is used for routine characterization, solid-state NMR (ssNMR) can provide unique information about the structure, polymorphism, and dynamics of this compound in its crystalline form. For aniline (B41778) derivatives, ssNMR is a powerful tool to study intermolecular interactions, such as hydrogen bonding involving the ammonium and hydroxyl groups. mdpi.comresearchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C and ¹⁵N spectra of the solid material. mdpi.com These spectra can reveal the presence of different crystalline forms (polymorphs), as distinct crystal packing arrangements would result in different chemical shifts for the nuclei. Furthermore, ssNMR can be used to study the dynamics of the phenyl ring or the methanol group within the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule by comparing the experimentally measured exact mass with the calculated theoretical mass.

For (4-Aminophenyl)-methanol, which is the free base of the hydrochloride salt, the protonated molecule [M+H]⁺ would be the ion observed. Its elemental composition is C₇H₁₀NO⁺. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

| Ion Formula | Calculated Monoisotopic Mass |

| [C₇H₁₀NO]⁺ | 124.0757 |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated mass would provide strong evidence for the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

The fragmentation of the [C₇H₁₀NO]⁺ ion is expected to follow characteristic pathways for benzylic alcohols and anilines. libretexts.org Key fragmentation steps would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to the formation of a stabilized benzylic carbocation.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the C-C bond between the aromatic ring and the methanol group.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

The resulting fragmentation pattern serves as a structural fingerprint, allowing for the confirmation of the compound's identity and differentiation from its isomers.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 124.0757 | 106.0651 | H₂O (18.0106) | [C₇H₈N]⁺ (Aminotropylium or similar ion) |

| 124.0757 | 93.0573 | CH₂O (30.0106) | [C₆H₇N]⁺ (Anilinium ion) |

This detailed analysis using MS/MS provides robust confirmation of the molecular structure established by NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the bonding and functional groups within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum unique to the compound can be obtained.

The FTIR spectrum of (4-aminophenyl)methanol exhibits characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) and amino (-NH₂) groups results in broad absorption bands in the high-frequency region due to hydrogen bonding. The aromatic ring gives rise to distinct peaks in the fingerprint region.

Key FTIR Spectral Data for (4-aminophenyl)methanol:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350-3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amino |

| ~3030 | C-H stretch (aromatic) | Aromatic Ring |

| ~2920, ~2850 | C-H stretch (aliphatic) | Methylene (-CH₂) |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend (aliphatic) | Methylene (-CH₂) |

| ~1250 | C-O stretch | Primary Alcohol |

| ~1180 | C-N stretch | Aromatic Amine |

| ~830 | C-H out-of-plane bend | p-disubstituted benzene |

Note: This data is based on typical ranges for the functional groups present in (4-aminophenyl)methanol and may vary slightly based on the specific experimental conditions.

For this compound, the protonation of the amino group to form an ammonium salt (-NH₃⁺) would lead to the appearance of N-H stretching bands in the region of 3200-2800 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹. These would likely overlap with the O-H and aromatic stretching vibrations, making spectral interpretation more complex.

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not widely published, data for the parent compound, (4-aminophenyl)methanol, is available. nih.gov

The Raman spectrum of (4-aminophenyl)methanol would be expected to show strong signals for the aromatic ring vibrations. The C-C stretching modes of the benzene ring typically appear as strong bands. The C-H stretching vibrations of both the aromatic ring and the methylene group are also readily observed.

Expected Raman Shifts for (4-aminophenyl)methanol:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch (aromatic) | Aromatic Ring |

| ~2920 | C-H stretch (aliphatic) | Methylene (-CH₂) |

| ~1610 | C=C stretch | Aromatic Ring |

| ~1200 | Ring breathing mode | Aromatic Ring |

| ~1000 | Ring trigonal breathing | Aromatic Ring |

| ~830 | C-H out-of-plane bend | p-disubstituted benzene |

Note: This data is predictive based on the known Raman spectra of similar aromatic compounds.

The formation of the hydrochloride salt would likely cause shifts in the positions and intensities of the Raman bands associated with the amino group and the aromatic ring due to changes in the electronic environment upon protonation.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This provides information about the chromophores present and the extent of conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules containing chromophores. The aromatic ring in this compound acts as a chromophore. The UV-Vis spectrum of p-aminobenzyl alcohol, the free base, shows a maximum absorption (λmax) at approximately 236 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions within the benzene ring, which are influenced by the presence of the amino and hydroxymethyl substituents.

UV-Vis Spectral Data for p-Aminobenzyl Alcohol:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Methanol | ~236 | Not widely reported | π → π* |

Note: The exact λmax and molar absorptivity can vary depending on the solvent used.

In the case of this compound, the protonation of the amino group would lead to a hypsochromic shift (a shift to a shorter wavelength) of the absorption maximum. This is because the -NH₃⁺ group is less effective as an auxochrome (a group that enhances light absorption) compared to the -NH₂ group, as the lone pair of electrons on the nitrogen is no longer available to interact with the π-system of the aromatic ring.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution at the benzylic carbon to create a derivative like (R)- or (S)-1-(4-aminophenyl)ethanol, CD spectroscopy could be employed to characterize its stereochemistry.

The principle of CD spectroscopy relies on the fact that enantiomers interact differently with circularly polarized light. photophysics.comsmoldyn.orgbitesizebio.comntu.edu.sg A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a non-zero CD signal at the wavelengths of absorption. The resulting CD spectrum is a plot of this differential absorption versus wavelength and provides a unique fingerprint for a specific enantiomer.

Hypothetical Application of CD Spectroscopy to a Chiral Derivative:

For a hypothetical chiral derivative of (4-Aminophenyl)-methanol, the CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the aromatic chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s). This makes CD spectroscopy an invaluable tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of a chiral derivative can be determined.

Assessing Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Studying Conformational Changes: The CD spectrum can be sensitive to changes in the conformation of a molecule, providing insights into its three-dimensional structure in solution.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

While the crystal structure of this compound has not been reported, the crystal structure of a polymorph of the free base, (4-aminophenyl)methanol, has been determined. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pna2₁. researchgate.net The molecules are organized in a "herringbone" structure with stacks of hydrogen-bonded molecules. researchgate.net

Crystallographic Data for (4-aminophenyl)methanol Polymorph: researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.95051(15) |

| b (Å) | 5.8248(1) |

| c (Å) | 12.1645(2) |

| Volume (ų) | 634.24(2) |

| Z | 4 |

Note: This data is for a specific polymorph of (4-aminophenyl)methanol and may differ for other polymorphs or for the hydrochloride salt.

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for purity assessment and the analysis of byproducts and enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy. nih.gov Developing a robust HPLC method for this compound is critical for determining its purity and for quantitative assays.

Research Findings: While a specific, validated HPLC method for this compound is not detailed in the available literature, methods for the analysis of related aromatic amines and aminophenol derivatives provide a strong basis for method development. thermofisher.comsielc.com A reversed-phase HPLC (RP-HPLC) method would be the most probable approach.

Method Development Strategy:

Column Selection: A C18 or C8 column would be a suitable starting point, offering good retention for the aromatic ring.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the buffer would be crucial to control the ionization of the primary amine and ensure good peak shape.

Detection: UV detection would be appropriate, given the chromophoric nature of the benzene ring. The detection wavelength would be selected based on the UV spectrum of the compound, likely around 230-280 nm.

Validation: The developed method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Illustrative HPLC Method Parameters Table:

| Parameter | Illustrative Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 4.5 min |

Note: The conditions in this table are illustrative and represent a plausible starting point for method development.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile byproducts that may arise during the synthesis of this compound, such as residual solvents or impurities from starting materials.

Research Findings: The synthesis of this compound may involve starting materials like 4-nitrobenzyl alcohol or related compounds. Potential volatile byproducts could include unreacted starting materials or side-products from the reduction of the nitro group. GC analysis of aniline and its derivatives is a well-established field. nih.gov

Method Development Strategy:

Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based phase) would be suitable for separating polar analytes.

Injection: A split/splitless injector would be used, with the temperature optimized to ensure complete volatilization without thermal degradation.

Oven Temperature Program: A temperature gradient would likely be necessary to separate compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) would provide good sensitivity for organic byproducts. For identification of unknown impurities, Mass Spectrometry (GC-MS) would be the detector of choice.

Illustrative GC Method Parameters Table:

| Parameter | Illustrative Condition |

| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 220 °C at 10 °C/min (hold 5 min) |

| Detector | FID at 260 °C |

Note: The conditions in this table are illustrative and would require optimization for the specific byproducts of interest.

Since (4-Aminophenyl)-methanol is a chiral molecule, possessing a stereocenter at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

Research Findings: The enantiomeric separation of chiral benzyl (B1604629) alcohols is a common application of chiral HPLC. scirp.org While a specific method for this compound is not published, methods for similar structures can be adapted. Chiral stationary phases (CSPs) are key to these separations.

Method Development Strategy:

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including alcohols.

Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water or methanol/water) conditions can be explored. The choice of mobile phase and additives can significantly impact the separation.

Detection: UV detection would be suitable.

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Method Parameters Table:

| Parameter | Illustrative Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 25 °C |

| Elution Order | Hypothetically, (R)-enantiomer before (S)-enantiomer |

Note: The conditions in this table are illustrative and would require experimental optimization to achieve baseline separation of the enantiomers of (4-Aminophenyl)-methanol.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure and bonding of (4-Aminophenyl)-methanol hydrochloride are of fundamental importance in understanding its reactivity and physical properties. Computational methods provide a powerful lens through which to examine these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

These calculations can elucidate the distribution of electron density, highlighting the influence of the electron-donating amino (-NH3+) and hydroxyl (-OH) groups, and the aromatic phenyl ring. The protonation of the amino group in the hydrochloride salt significantly alters the electronic landscape compared to its free base, 4-aminobenzyl alcohol. This protonation leads to a withdrawal of electron density from the aromatic ring, affecting its reactivity.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the methanol (B129727) group, while the LUMO would likely be distributed over the protonated amino group and the aromatic system.

Interactive Data Table: Predicted Electronic Properties from DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | 8.5 D | Quantifies the overall polarity of the molecule. |

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory for electronic structure calculations. While computationally more demanding than DFT, they can provide more accurate descriptions of electron correlation effects.

Applying ab initio methods to this compound would allow for a more detailed analysis of the bonding characteristics, including the nature of the covalent bonds within the cation and the ionic interaction with the chloride anion. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can provide insights into charge distribution, hybridization, and intermolecular interactions, such as hydrogen bonding.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates many of its physical and biological properties. Computational methods are instrumental in determining the most stable conformations and understanding the forces that govern its structure.

Energy Minimization and Conformational Sampling

The geometry of the (4-Aminophenyl)-methanol cation can be optimized using computational methods to find the lowest energy structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. Based on the crystal structure of the related 4-aminobenzyl alcohol, the phenyl ring is expected to be planar. researchgate.net

Conformational analysis involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around single bonds, such as the C-C bond connecting the methanol group to the phenyl ring and the C-O bond of the methanol group. By calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.

Interactive Data Table: Predicted Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.48 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | C-C-N | 120.5° |

| Bond Angle | C-C-O | 119.8° |

| Dihedral Angle | N-C-C-C | 180° |

| Dihedral Angle | H-O-C-C | 60° |

Note: These values are hypothetical and represent typical outputs from computational chemistry software.

Hydrogen Bonding Interactions and Crystal Packing Prediction

In the solid state, this compound is expected to form a crystalline lattice stabilized by a network of hydrogen bonds. The protonated amino group (-NH3+) and the hydroxyl group (-OH) are strong hydrogen bond donors, while the chloride anion (Cl-) and the oxygen atom of the hydroxyl group are effective hydrogen bond acceptors.

Computational methods can be used to predict the most likely crystal packing arrangements. nih.govresearchgate.net This involves generating a large number of possible crystal structures and ranking them based on their calculated lattice energies. These predictions can provide valuable insights into the polymorphism of the compound, which is the ability of a substance to exist in more than one crystalline form. The hydrogen bonding patterns in the crystal structure of a polymorph of 4-aminobenzyl alcohol have been characterized, showing stacks of hydrogen-bonded molecules. researchgate.netresearchgate.net A similar, though more complex, network involving the chloride ion is anticipated for the hydrochloride salt.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry can also be used to model chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics. For instance, the synthesis of (4-Aminophenyl)-methanol often involves the reduction of a corresponding nitro compound, 4-nitrobenzyl alcohol.

The reaction pathway for this reduction could be modeled to identify the transition state structures and calculate the activation energies for each step. This would involve locating the minimum energy path from reactants to products on the potential energy surface. Such studies can help in optimizing reaction conditions to improve yield and selectivity.

Furthermore, the protonation of 4-aminobenzyl alcohol to form the hydrochloride salt can be modeled to understand the thermodynamics of this acid-base reaction. The calculated proton affinity of the amino group can provide a quantitative measure of its basicity.

Transition State Characterization

Transition state (TS) theory is fundamental to understanding the kinetics of chemical reactions. Computational chemistry allows for the precise location and characterization of transition state structures, which are the highest energy points along a reaction pathway. For a molecule like this compound, several types of reactions can be computationally investigated, including the oxidation of the methanol moiety and electrophilic substitution on the aniline (B41778) ring.

In the context of the oxidation of the benzyl (B1604629) alcohol group to the corresponding aldehyde or carboxylic acid, computational studies on similar alcohols have identified transition states involving the transfer of a hydride ion from the benzylic carbon to an oxidizing agent. acs.org DFT calculations, for instance using the M06-2X functional, can be employed to model the geometry of such a transition state, revealing critical bond-breaking and bond-forming distances. researchgate.net For example, in a hypothetical oxidation reaction, the transition state would likely feature an elongated C-H bond at the benzylic position and a nascent bond between the hydrogen and the oxidant. Vibrational frequency analysis is a key step in characterizing a transition state; a true TS is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving the aniline moiety, such as electrophilic aromatic substitution, computational studies can characterize the transition states for the formation of the sigma complex (also known as the arenium ion). youtube.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.comdoubtnut.com However, under acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. pearson.com Computational modeling can quantify the energy barriers for electrophilic attack at the ortho, meta, and para positions, confirming the directing effects of the amino and anilinium groups. The transition state for this type of reaction would show the electrophile partially bonded to a ring carbon, with the aromaticity of the ring disrupted.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction, connecting reactants, transition states, and products. mdpi.com This analysis provides a detailed picture of the energy changes that occur throughout the transformation and can reveal the presence of intermediates.

In the case of electrophilic aromatic substitution on the aniline ring, the reaction coordinate would begin with the reactants (the aromatic ring and the electrophile), proceed through the high-energy transition state for the formation of the sigma complex, and then to the sigma complex intermediate itself. youtube.com From this intermediate, the reaction coordinate would continue through a second, typically lower-energy, transition state corresponding to the loss of a proton, and finally to the substituted product, where aromaticity is restored. Computational studies on aniline derivatives have shown that the formation of the sigma complex is generally the rate-determining step. youtube.com The shape of the potential energy surface along the reaction coordinate provides valuable insights into the reaction mechanism.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties of molecules, providing a valuable complement to experimental data. For this compound, these predictions can aid in the interpretation of experimental spectra and provide insights into its electronic structure.

Computational NMR and IR Spectrum Prediction

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of chemical shifts. jmaterenvironsci.comnih.gov For this compound, calculations would be performed on its optimized geometry. The predicted chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing hydroxymethyl group (as well as the protonated amino group in the hydrochloride form). By comparing the calculated shifts with experimental data, one can confirm the structure of the molecule.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Aminophenyl)-methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -NH₂) | 6.7 - 6.9 | 115 - 120 |

| Aromatic C-H (ortho to -CH₂OH) | 7.1 - 7.3 | 128 - 132 |

| Benzylic -CH₂- | 4.5 - 4.7 | 60 - 65 |

| Amino -NH₂ | 3.5 - 4.5 | - |

| Hydroxyl -OH | 4.8 - 5.2 | - |

| Aromatic C (ipso to -NH₂) | - | 145 - 150 |

| Aromatic C (ipso to -CH₂OH) | - | 135 - 140 |

Note: This table presents illustrative data based on the expected electronic effects of the substituents and is not the result of specific quantum chemical calculations for this molecule.

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. theaic.orgmdpi.com By performing a frequency calculation on the optimized structure of this compound, one can obtain a theoretical IR spectrum. This would show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene (B1212753) group (around 2850-2960 cm⁻¹), and C-N and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). libretexts.orgresearchgate.net These predicted spectra can be invaluable for assigning experimental vibrational bands.

Illustrative Predicted IR Frequencies for (4-Aminophenyl)-methanol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3400 (broad) |

| N-H Stretch | ~3350, ~3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| C-O Stretch | 1000 - 1200 |

| C-N Stretch | 1250 - 1350 |

Note: This table presents illustrative data based on typical vibrational frequencies for the functional groups present and is not the result of specific quantum chemical calculations for this molecule.

UV-Vis Absorption Maxima Calculation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The presence of the amino and hydroxymethyl groups will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring. TD-DFT calculations can predict the λ_max values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov Such calculations can also help in understanding the nature of the electronic transitions by visualizing the molecular orbitals involved.

Illustrative Predicted UV-Vis Absorption Maxima for (4-Aminophenyl)-methanol

| Transition | Predicted λ_max (nm) |

| π → π | ~240 |

| π → π | ~290 |

Note: This table presents illustrative data based on the expected electronic transitions for a substituted benzene ring and is not the result of specific quantum chemical calculations for this molecule.

Emerging Research Directions and Future Perspectives

Novel Synthetic Route Discovery and Biocatalytic Approaches

The synthesis of (4-Aminophenyl)-methanol hydrochloride and its derivatives is evolving beyond traditional chemical reductions, with significant research focused on developing more efficient, sustainable, and innovative pathways.

Novel Chemical Routes: Modern synthetic strategies are being explored to overcome the limitations of classical methods, such as the reduction of 4-nitrobenzyl alcohol or 4-aminobenzoic acid esters. A notable approach involves the reduction of 4-nitrobenzyl alcohol using a hydrazine (B178648) hydrate-Raney nickel system, a method that offers high yields and operational convenience suitable for scaling up. google.com

Emerging technologies like flow chemistry and photoredox catalysis present promising new avenues.

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless integration of multiple reaction steps. mdpi.com This methodology could be applied to the hydrogenation of a nitro precursor, allowing for precise temperature and pressure control, leading to higher purity and yield.

Photoredox Catalysis: This strategy uses visible light to initiate single-electron transfer processes, enabling reactions under exceptionally mild conditions. princeton.edunih.gov It opens the possibility of novel carbon-heteroatom or carbon-carbon bond formations to construct the aminobenzyl alcohol framework, potentially reducing reliance on harsh reagents and high temperatures. nih.govorgsyn.orgnih.gov

Biocatalytic Approaches: Biocatalysis offers an environmentally friendly alternative for producing chiral amines and alcohols with high stereoselectivity. orgsyn.org While (4-Aminophenyl)-methanol is not chiral, these enzymatic methods are highly relevant for synthesizing its chiral derivatives. Key enzyme classes and their potential applications include:

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the asymmetric reduction of a corresponding ketone precursor (e.g., 4-aminobenzaldehyde) to produce the desired alcohol.

Transaminases (TAs): Transaminases can convert a ketone into an amine, providing a direct route to amino alcohol structures through dynamic kinetic resolution processes. orgsyn.org

Fermentative Enzymatic Action: Specific microorganisms have been shown to be capable of oxidizing a methyl group on a toluene (B28343) derivative to a hydroxymethyl group, as demonstrated in the synthesis of related 4-aminobenzyl alcohol derivatives. google.com This highlights the potential for whole-cell biocatalytic processes.

The table below summarizes potential novel synthetic approaches.

| Synthetic Strategy | Precursor Example | Key Advantages | Relevant Findings |

| Hydrazine/Ni Reduction | 4-Nitrobenzyl alcohol | High yield, operational simplicity, scalable. google.com | A patented method demonstrating convenience and efficiency. google.com |

| Flow Chemistry | 4-Nitrobenzyl alcohol | Enhanced safety, process control, and automation. mdpi.com | Enables coupling of reaction steps without intermediate isolation. mdpi.com |

| Photoredox Catalysis | Functionalized benzenes | Mild reaction conditions, high functional group tolerance. nih.gov | Utilizes visible light as a sustainable energy source. princeton.edunih.gov |

| Biocatalysis (e.g., KREDs) | 4-Aminobenzaldehyde | High enantioselectivity, green chemistry principles. orgsyn.org | Can produce chiral alcohols with excellent enantiomeric excess. orgsyn.org |

Advanced Applications in Supramolecular Chemistry

The bifunctional nature of (4-Aminophenyl)-methanol, possessing both a hydrogen bond-donating/accepting amino group and a hydroxyl group, along with an aromatic ring capable of π-π stacking, makes it a compelling building block for supramolecular chemistry. nih.govcsbsju.edu In its hydrochloride form, the ammonium (B1175870) group (-NH3+) becomes a stronger hydrogen bond donor.

These functional groups enable the molecule to participate in the formation of complex, non-covalently bonded architectures.

Hydrogen Bonding Networks: The -OH and -NH3+ groups can act as hydrogen bond donors, while the oxygen and chloride ion can act as acceptors. This allows for the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks, which are fundamental to crystal engineering and the design of functional materials. researchgate.netnih.govmdpi.com The interactions are analogous to those seen in methanol (B129727) and amine systems, where electrostatic interactions are key. csbsju.edu

Self-Assembly: The interplay of hydrogen bonding and π-π stacking can drive the self-assembly of molecules into ordered structures such as gels, liquid crystals, or fibers. Research on analogous structures, like tris(4-aminophenyl)amine (B13937) (TAPA), shows how primary amino groups direct the formation of infinite chains through N—H∙∙∙O=C hydrogen bonds, forming stable crystal lattices. mdpi.com

Host-Guest Chemistry: The aromatic ring and functional groups can create defined cavities or surfaces capable of recognizing and binding specific guest molecules, acting as a component in artificial receptors.

Integration with Nanoscience and Nanomaterials

The functional groups of this compound are ideal for interfacing with nanomaterials, enabling the creation of novel hybrid materials with tailored properties.

Surface Functionalization of Nanoparticles: The amino group can be used to covalently attach the molecule to the surface of nanoparticles (e.g., gold, silver, or iron oxide), a process known as functionalization. nih.govnih.gov This surface modification can improve nanoparticle stability, prevent agglomeration, and introduce new functionalities. researchgate.netul.ie The terminal hydroxyl group remains available for subsequent reactions, acting as a linker to attach other molecules like drugs or targeting ligands.

Polymer and Monolith Synthesis: The molecule can serve as a monomer or a functionalizing agent in the synthesis of advanced polymers. For example, it could be incorporated into polymer backbones to create materials with enhanced thermal stability or specific binding properties. chemimpex.comrsc.orgrsc.orgkpi.ua It can also be immobilized on polymer monoliths, which are used as supports for catalysts in continuous flow reactors. mdpi.com